Prop-1-ene-2-peroxol
Description
Structure
3D Structure
Properties
CAS No. |
177944-34-2 |
|---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
2-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-3(2)5-4/h4H,1H2,2H3 |
InChI Key |
BKMVYAGOHSKLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OO |
Origin of Product |
United States |
Computational and Quantum Chemical Investigations of Prop 1 Ene 2 Peroxol
Electronic Structure Characterization and Molecular Geometry
Computational chemistry provides a powerful lens for examining the fundamental electronic properties and spatial arrangement of transient species like prop-1-ene-2-peroxol. These studies are crucial for understanding its stability and reactivity.
Ground State Conformations and Relative Energies
This compound is an alkene-hydroperoxide that emerges as a key intermediate in the unimolecular decay of dimethyl-substituted Criegee intermediates (DMCI), specifically propan-2-one oxide. rsc.org Quantum chemical calculations have established that this compound (designated as Int1 in relevant literature) is a more stable isomer than its parent Criegee intermediate. rsc.org
High-level theoretical models, such as those employing the Complete Active Space Second-Order Perturbation Theory (CASPT2) and density functional theory (DFT) with functionals like MN15, have been used to optimize the geometry of its ground state. rsc.org These calculations reveal that the formation of this peroxol from the Criegee intermediate via a 1,4-hydrogen-shift reaction is a highly favorable isomerization. rsc.org The resulting alkene-hydroperoxide is reported to be tens of kilojoules per mole more stable than the parent carbonyl oxide, highlighting its significance as a temporary sink in the reaction pathway. rsc.org
A detailed analysis of the potential energy surface for the unimolecular decay of the dimethyl-substituted Criegee intermediate (propan-2-oneoxide) shows the relative energy of this compound compared to other species in the reaction.
| Species | Abbreviation | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| Propan-2-oneoxide (DMCI) | Reactant | 0.0 |
| Transition State for H-shift | ts1 | +68.6 |
| This compound | Int1 | -125.6 |
| Transition State for O-O cleavage | ts2 | -28.9 |
| Products (prop-2-on-1-yl + OH) | P | -37.1 |
This data is computationally derived from potential energy profiles calculated at a high level of theory and illustrates the significant stability of this compound relative to its precursor Criegee intermediate. rsc.org
Frontier Molecular Orbitals and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. arxiv.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mnstate.eduyoutube.comulb.ac.be The HOMO is the highest energy orbital containing electrons and acts as a nucleophile, while the LUMO is the lowest energy orbital without electrons and acts as an electrophile. mnstate.eduulb.ac.be The energy gap between the HOMO and LUMO can indicate a molecule's reactivity and the wavelength of light it absorbs for electronic transitions. researchgate.net
While the computational studies that yield the energetic and vibrational data for this compound inherently calculate its molecular orbitals and charge distribution, specific detailed analyses, diagrams of the HOMO-LUMO, and tables of atomic charges for this compound are not explicitly reported in the primary literature focused on its reaction kinetics. rsc.org
Vibrational Frequencies and Predicted Spectroscopic Signatures (Infrared, Raman)
The vibrational frequencies of this compound and its associated transition states have been calculated to account for zero-point vibrational energy (ZPVE) corrections and to compute reaction rates. rsc.org These calculations are essential for an accurate potential energy surface. muni.czlibretexts.orgtdx.cat In a detailed study of the dimethyl-substituted Criegee intermediate system, harmonic vibrational frequencies were computed at the CASPT2(8,7)/aug-cc-pVTZ and MN15/Def2TZVP levels of theory and were scaled to better approximate anharmonic effects. rsc.org
The characteristic vibrational frequencies for peroxides, particularly the O-O stretching mode, are of significant interest for spectroscopic identification. For various peroxides, this mode typically appears in the range of 800–900 cm⁻¹. d-nb.infoconicet.gov.arnih.gov Although a full predicted infrared and Raman spectrum for this compound is not published, the computational studies confirm the existence of a full set of vibrational modes used in the thermochemical calculations. rsc.org
Thermochemical Properties and Energetic Landscape
The energetic landscape of this compound, including its formation and subsequent decay, defines its role and lifetime in a chemical system.
Heats of Formation, Isomerization Energies, and Dissociation Energies
The relative thermochemistry of this compound has been well-characterized within the context of Criegee intermediate decay. rsc.org The isomerization energy, representing the energy difference between the propan-2-oneoxide Criegee intermediate and this compound, is -125.6 kJ mol⁻¹. rsc.org This indicates a strong thermodynamic driving force for the 1,4-hydrogen-shift that forms the peroxol. rsc.org
Activation Barriers for Intramolecular Rearrangements and Decomposition Pathways
This compound is a relatively unstable species that readily decomposes by the cleavage of its weak O-O bond. rsc.org This decomposition reaction has a well-defined transition state (saddle point) on the potential energy surface. rsc.org Computational studies have located this transition state (ts2) and calculated its energy, which determines the activation barrier for the decomposition. rsc.org
The following table summarizes the key activation barriers related to the formation and decomposition of this compound.
| Reaction Pathway | Reactant | Transition State | Product | Activation Barrier (kJ mol⁻¹) |
|---|---|---|---|---|
| 1,4-Hydrogen Shift (Formation) | DMCI | ts1 | This compound (Int1) | 68.6 |
| O-O Bond Cleavage (Decomposition) | This compound (Int1) | ts2 | prop-2-on-1-yl + OH (P) | 96.7 |
The activation barrier is calculated as the energy difference between the transition state and the reactant for each pathway, based on the potential energy surface from Peltola et al. (2024). rsc.org The barrier for O-O bond cleavage (96.7 kJ mol⁻¹) is substantial but accessible, confirming that this compound is a transient species that will decompose to radical products. rsc.org
Advanced Computational Methodologies Applied to Peroxols
The study of peroxols like this compound necessitates the use of advanced computational methods that can accurately describe their complex electronic structures and reaction potential energy surfaces.
High-Level Ab Initio and Density Functional Theory (DFT) Approaches
To accurately map the potential energy landscape of the (CH₃)₂COO unimolecular decay, researchers employ high-level ab initio methods. Techniques such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are utilized to calculate the energies of stationary points, including the Criegee intermediate, transition states, and the this compound product. aip.orgnih.gov For instance, the transition state for the crucial 1,4-hydrogen transfer that forms this compound has been calculated to have a barrier of 16.16 kcal mol⁻¹ (5651 cm⁻¹) using high-level electronic structure calculations. aip.org The accuracy of these calculations is often enhanced by extrapolating to the complete basis set (CBS) limit and including corrections for core-valence correlation and relativistic effects. nih.gov
Density Functional Theory (DFT) is also widely used, often for geometry optimizations and frequency calculations due to its computational efficiency. acs.orgresearchgate.net The performance of various DFT functionals is a subject of ongoing research, as no single functional consistently excels for all aspects of peroxide chemistry. chemrxiv.org Studies have shown that the choice of functional can significantly impact the calculated activation barriers and reaction energies. For example, comparisons between different functionals are often made against high-level ab initio benchmarks to identify the most reliable methods for a specific reaction class. chemrxiv.org
Table 1: Calculated Relative Energies for the Unimolecular Decay of (CH₃)₂COO
| Species | Abbreviation | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| (CH₃)₂COO | CI | 0.0 | CCSD(T)/CBS |
| Transition State (1,4-H shift) | TS | 16.16 | High-level ab initio aip.org |
| This compound | Peroxol | -28.7 | W3X-L // CASPT2(8,7)/aug-cc-pVTZ rsc.org |
| 1-methylvinoxy + OH | Products | -26.6 | W3X-L // CASPT2(8,7)/aug-cc-pVTZ rsc.org |
Multi-Reference Methods for Radicals and Peroxides
The electronic structure of peroxy radicals and the transition states involved in their reactions often exhibit significant multi-reference character. nih.gov This arises from the near-degeneracy of molecular orbitals, which is not adequately described by single-reference methods like standard DFT or CCSD(T).
For such cases, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are necessary for accurate electronic structure calculations. rsc.org These methods provide a more robust description of the wavefunction, which is crucial for obtaining reliable energies and geometries, particularly for transition states. The assessment of multi-reference character is often performed using diagnostics such as the T1 diagnostic in coupled-cluster theory. scispace.com For the unimolecular decay of Criegee intermediates, post-CCSD(T) corrections are sometimes employed to improve the energies of species where multi-reference effects are significant but not overwhelming. rsc.org
Master Equation and Kinetic Modeling for Unimolecular Reactions
To bridge the gap between theoretical calculations of stationary points on a potential energy surface and experimentally observable reaction rates, master equation modeling is employed. scispace.comosti.govnih.gov This powerful theoretical tool simulates the unimolecular reaction dynamics by considering the energy transfer between the reacting molecule and a bath gas. acs.orgacs.org
For the (CH₃)₂COO system, master equation simulations are used to calculate the pressure and temperature-dependent rate coefficients for the formation of this compound and its subsequent decomposition to hydroxyl radicals. rsc.orgnih.gov These models incorporate the microcanonical rate coefficients, k(E), which are calculated using statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. aip.orgosti.gov A crucial aspect of these calculations for the Criegee intermediate system is the inclusion of quantum mechanical tunneling, which has been shown to increase the thermal unimolecular decay rate coefficient by one to two orders of magnitude at room temperature. rsc.orghelsinki.finih.gov
The modeling reveals that at low pressures and temperatures, the yield of this compound can increase, as it is a stabilized intermediate formed from the 1,4-hydrogen-shift reaction. rsc.org Conversely, at higher energies and temperatures, the dominant pathway becomes the direct decomposition to bimolecular products. rsc.org These kinetic models are essential for interpreting experimental data and for incorporating the chemistry of these species into larger atmospheric models.
Table 2: Key Kinetic Parameters from Master Equation Modeling
| Reaction | Parameter | Value | Conditions |
|---|---|---|---|
| (CH₃)₂COO → this compound | Tunneling Effect on Rate | Increases rate by 1-2 orders of magnitude | Room Temperature rsc.org |
| Unimolecular Decay of (CH₃)₂COO | Rate Coefficient (k_uni) | 305 ± 70 s⁻¹ | 293 K, 10-100 Torr soton.ac.ukacs.org |
| Unimolecular Decay of (CH₃)₂COO | Rate Coefficient (k_uni) | 361 ± 49 s⁻¹ | 298 K, 200 Torr aip.orgpnas.org |
Formation Mechanisms of Prop 1 Ene 2 Peroxol
Generation via Criegee Intermediate Unimolecular Decay Pathways
The unimolecular decay of Criegee intermediates, specifically the dimethyl Criegee intermediate (DMCI), represents a significant and well-documented pathway for the formation of prop-1-ene-2-peroxol. This process is governed by internal rearrangements and is highly dependent on factors such as internal energy and pressure.
Isomerization of Dimethyl Criegee Intermediate (DMCI) (Propan-2-one-oxide)
The dimethyl Criegee intermediate, (CH₃)₂COO, also known as propan-2-one-oxide, is a key species formed during the ozonolysis of alkenes containing a tetrasubstituted double bond, such as 2,3-dimethyl-2-butene. acs.org Once formed, this energized intermediate can undergo several decay pathways, one of which is isomerization to form this compound.
This isomerization is a crucial channel for the transformation of DMCI. frontiersin.orgnih.gov The process involves the internal transfer of a hydrogen atom. The yield of this compound from this decay is notably influenced by pressure; studies have shown that increasing pressure leads to a larger yield of this compound. frontiersin.org This is because collisional stabilization at higher pressures allows the intermediate to follow lower energy pathways, such as the isomerization to the vinyl hydroperoxide, rather than dissociating into other products. frontiersin.org
Role of Intramolecular 1,4-Hydrogen Shift Reactions
The specific mechanism driving the isomerization of DMCI to this compound is an intramolecular 1,4-hydrogen shift. acs.orgresearchgate.net In this reaction, a hydrogen atom from one of the methyl groups of the DMCI is transferred to the terminal oxygen atom of the carbonyl oxide group through a five-membered ring-like transition state. acs.orgresearchgate.net
This 1,4-hydrogen transfer is a kinetically significant pathway for the unimolecular decay of alkyl-substituted Criegee intermediates. frontiersin.org The reaction is characterized by a comparatively low energy barrier, and quantum mechanical tunneling plays a substantial role, increasing the thermal unimolecular decay rate coefficient by one to two orders of magnitude at room temperature. frontiersin.org The resulting product of this hydrogen shift is the vinyl hydroperoxide, this compound (H₂C=C(CH₃)OOH). researchgate.net This species is more stable than the parent Criegee intermediate but is itself reactive and can subsequently decompose. frontiersin.org
| Parameter | Description | Significance |
|---|---|---|
| Precursor | Dimethyl Criegee Intermediate ((CH₃)₂COO) | Formed from ozonolysis of tetrasubstituted alkenes. acs.org |
| Mechanism | Intramolecular 1,4-hydrogen shift | Dominant unimolecular decay pathway for DMCI. acs.orgfrontiersin.orgresearchgate.net |
| Transition State | Five-membered ring-like structure | Facilitates the hydrogen atom transfer. acs.orgresearchgate.net |
| Effect of Tunneling | Significantly increases reaction rate | Enhances the efficiency of the 1,4-H shift. frontiersin.org |
| Effect of Pressure | Increased pressure favors formation | Collisional stabilization promotes the isomerization pathway. frontiersin.org |
Potential Formation from Alkene and Peroxyl Radical Interactions
Beyond Criegee intermediate decay, the interaction of propene and its derivatives with peroxyl radicals presents another potential, though less directly documented, avenue for the formation of this compound. These gas-phase reactions are fundamental in atmospheric chemistry and combustion.
Theoretical Considerations for Hydroperoxyl Radical (HO₂•) Addition to Propene Derivatives
Theoretical studies have investigated the addition of the hydroperoxyl radical (HO₂•) to alkenes, including propene. acs.orgnih.gov The reaction can proceed via addition to either the terminal or central carbon of the double bond, leading to the formation of a hydroperoxy alkyl radical intermediate. For propene, addition of HO₂• to the central carbon atom would form a CH₃CH(OOH)CH₂• radical. Subsequent reactions of this radical, such as elimination or further oxidation, could potentially lead to various products.
While the primary products of alkene + HO₂• reactions are often alkylperoxy radicals or cyclic ethers and OH, the formation of a vinyl hydroperoxide like this compound is not a directly cited major pathway in these general studies. nih.gov However, the formation of a hydroperoxy alkyl radical intermediate is a prerequisite. For this compound to be formed from propene and HO₂•, a subsequent reaction step involving the abstraction of a hydrogen atom from the adjacent carbon, leading to the formation of a double bond, would be necessary. The energetics of such a pathway would require specific theoretical investigation.
Mechanistic Insights into Alkyl Peroxyl Radical (RO₂•) Reactions
The reactions of alkyl peroxyl radicals (RO₂•) with alkenes are also of considerable importance. These reactions can proceed via several pathways, including addition to the double bond or abstraction of an allylic hydrogen. rsc.orgnih.gov The addition of an alkyl peroxyl radical to an alkene forms a new carbon-centered radical, which can then undergo further reactions. nih.gov
One proposed mechanism involves the addition of the peroxyl radical to the π system of the alkene, followed by the homolytic cleavage of the O-O bond. This typically results in the formation of an epoxide and an alkoxy radical (RO•). rsc.org For this compound to be a product, a different reaction cascade would be required, potentially involving the formation of a peroxy-adduct that subsequently isomerizes or reacts to form the vinyl hydroperoxide structure. The direct formation of this compound from the reaction of a common alkyl peroxyl radical with propene has not been explicitly detailed in the reviewed literature, suggesting it is either a minor channel or one that has not been specifically elucidated.
Hypothetical Generation Routes involving other Radical-Molecule Reactions
The formation of this compound could also be hypothesized to occur through other radical-molecule reaction pathways, particularly under the complex conditions of atmospheric or combustion environments where a multitude of radical species are present.
One such hypothetical route could involve the reaction of the hydroxyl radical (OH) with propene. The OH radical is known to add to the double bond of propene, forming a hydroxyalkyl radical. researchgate.netoup.com Specifically, addition to the central carbon forms the CH₃CH(OH)CH₂• radical. In the presence of molecular oxygen (O₂), this radical would rapidly form a peroxy radical: CH₃CH(OH)CH₂OO•. Subsequent intramolecular hydrogen abstraction within this complex peroxy radical, or its reaction with other species, could potentially lead to a cascade of reactions. While the major pathways lead to other products, a sequence of steps that results in the elimination of a water molecule and the formation of the this compound structure is mechanistically conceivable, though likely to be a minor and complex pathway.
Another possibility involves the oxidation of the isopropenyl radical (CH₂=C•(CH₃)). If this radical were to react with a hydroperoxyl radical (HO₂•) or molecular oxygen in a specific manner, it could theoretically lead to the formation of this compound. However, such reactions are highly speculative without direct experimental or theoretical evidence.
| Pathway | Reactants | Key Intermediate(s) | Plausibility/Evidence |
|---|---|---|---|
| HO₂• Addition | Propene + HO₂• | CH₃CH(OOH)CH₂• | Theoretically studied for alkenes, but direct formation of this compound is not a documented major product. acs.orgnih.gov |
| RO₂• Addition | Propene + RO₂• | Peroxy-alkene adduct | General mechanisms often lead to epoxides; specific pathway to this compound is not established. rsc.org |
| OH-initiated Oxidation | Propene + OH, then O₂ | CH₃CH(OH)CH₂OO• | Hypothetical multi-step pathway; likely a minor channel compared to known product routes. researchgate.net |
Reaction Dynamics and Mechanistic Transformations of Prop 1 Ene 2 Peroxol
Unimolecular Decomposition Channels
Computational studies have elucidated the primary pathways for the unimolecular decomposition of prop-1-ene-2-peroxol, highlighting its transient nature. These processes are critical in determining the subsequent products formed in atmospheric reactions.
O-O Bond Scission and Radical Formation
The principal unimolecular decomposition route for this compound is the cleavage of the weak peroxide (O-O) bond. researchgate.netrsc.org This homolytic bond scission leads to the formation of two radical fragments: an alkenoxy radical and a hydroxyl radical (•OH). researchgate.netrsc.org This reaction proceeds through a well-defined saddle point and results in the formation of a hydrogen-bonded van der Waals complex between the two radical products. researchgate.netrsc.org
The O-O bond cleavage is a significant step as it is the primary sink for this compound, leading to further radical-driven chemistry. rsc.org The energy barrier for this scission is a key parameter in determining the lifetime of the peroxol intermediate. rsc.org Theoretical calculations have shown that multi-reference effects are important for accurately describing the transition state of this O-O bond cleavage. rsc.org
Fragmentation Pathways Leading to Stable Products
Detailed information on the subsequent fragmentation pathways of the initially formed radical complex leading to various stable end-products is not extensively covered in the reviewed literature for this compound itself. The primary focus of existing research has been on the initial O-O bond scission and the immediate isomerization pathways.
Isomerization and Tautomerization Processes
Following its formation, this compound can undergo isomerization to form more stable carbonyl compounds. This process competes with the unimolecular decomposition and is crucial in determining the final product distribution.
Formation of Hydroxycarbonyl (B1239141) Compounds via Isomerization
Computational studies have shown that this compound can isomerize to 1-hydroxypropan-2-one. researchgate.net This transformation is a key pathway that can compete with the simple O-O bond cleavage. The saddle point for this hydroperoxide–hydroxycarbonyl isomerization lies below the energy of the bimolecular product asymptote (the alkenoxy radical + •OH). researchgate.netrsc.org This indicates that at lower energies, the isomerization to hydroxycarbonyl compounds can be a significant channel. rsc.org The relative rates of decomposition versus isomerization are dependent on the internal energy of the this compound molecule. researchgate.net
Table 1: Calculated Relative Energies for the Unimolecular Reactions of this compound researchgate.net
| Species/Transition State | Description | Relative Energy (kJ mol⁻¹) |
| Int1 (this compound) | The initial peroxol intermediate. | 0 |
| ts2 | Transition state for O-O bond cleavage. | Not explicitly stated |
| Int2 (1-hydroxypropan-2-one) | Isomerized hydroxycarbonyl product. | Not explicitly stated |
| ts3 | Transition state connecting the two van der Waals complexes formed after O-O scission. | Not explicitly stated |
| ts4 | Transition state for the formation of 1-hydroxypropan-2-one from the van der Waals complex. | Not explicitly stated |
Note: The provided source discusses the relative energies and importance of these pathways but does not provide a complete table of the specific energy values for each state of the this compound system. The table structure is provided for illustrative purposes based on the discussion in the source.
Rearrangements to Other Oxygenated Species
The reviewed scientific literature primarily focuses on the isomerization of this compound to 1-hydroxypropan-2-one. Information regarding rearrangements to other specific oxygenated species is not detailed.
Bimolecular Reactions with Key Atmospheric and Chemical Species
There is a lack of specific data in the reviewed literature concerning the direct bimolecular reactions of this compound with key atmospheric species like O₂, NOₓ, or HOₓ radicals. The research has predominantly centered on its unimolecular decay pathways. The reactivity of its precursor, the Criegee intermediate, and its subsequent radical products are the primary focus of bimolecular reaction studies in this chemical system. nih.govmit.educopernicus.org
Oxidative Reactions with Sulfur Dioxide (SO₂) and Nitrogen Oxides (NOx)
The atmospheric fate of the precursors to this compound is significantly impacted by the presence of sulfur dioxide (SO₂) and nitrogen oxides (NOx). The acetone (B3395972) oxide Criegee intermediate, (CH₃)₂COO, undergoes rapid reactions with both SO₂ and nitrogen dioxide (NO₂). aip.orgacs.org These bimolecular reactions are of considerable atmospheric importance and compete directly with the unimolecular pathway leading to this compound. aip.org
Studies have measured the rate coefficient for the reaction of (CH₃)₂COO with SO₂ to be approximately 7.3 x 10⁻¹¹ cm³ s⁻¹ at 298 K and 4 Torr. acs.org The reaction with NO₂ is also significant, with a measured rate coefficient of approximately 2.1 x 10⁻¹² cm³ s⁻¹ under similar conditions. acs.org
An intriguing aspect of these interactions is the suggestion that they may facilitate an alternative route to this compound. acs.orgacs.org The initial association products formed from the reaction of (CH₃)₂COO with SO₂ or NO₂ might undergo subsequent reactions that lead to the isomerization to 2-hydroperoxypropene. acs.orgacs.org This indicates a complex interplay where SO₂ and NOx can act as both sinks for the Criegee intermediate and as potential catalysts for its transformation into the vinyl hydroperoxide, thereby influencing the subsequent radical budget. The presence of NOx, particularly nitrogen monoxide (NO), can also suppress peroxide formation in general by reacting with peroxy radicals (HO₂), which would otherwise lead to hydrogen peroxide. copernicus.org
Radical Chain Propagation and Termination in Complex Mixtures
This compound is a classic example of a hydroperoxide, a class of molecules central to the theory of autoxidation and radical chain reactions. wikipedia.orgnih.gov The defining characteristic of its reactivity is the facile homolytic cleavage of the weak O-O bond. Theoretical calculations have estimated the bond dissociation enthalpy for the O-O bond in isopropenyl hydroperoxide to be a mere 23 kcal/mol. acs.orgwayne.edu
This low bond energy ensures that this compound is a potent source of radicals, acting as a key initiation or propagation step in radical chains. aip.orgwiley-vch.de The decomposition reaction is as follows:
CH₂=C(OOH)CH₃ → CH₂=C(O•)CH₃ (1-methylvinoxy radical) + •OH (hydroxyl radical) aip.org
This reaction is a significant source of hydroxyl radicals (•OH) in the atmosphere, which are highly reactive and can initiate the oxidation of numerous other volatile organic compounds. aip.orgrsc.org
Chain Propagation: The formation of the highly reactive hydroxyl radical and the resonance-stabilized 1-methylvinoxy radical feeds directly into radical chain propagation cycles. nih.gov The •OH radical can abstract a hydrogen atom from any available hydrocarbon, creating a new alkyl radical and propagating the chain. lumenlearning.com
Chain Termination: Radical chain reactions are concluded by termination steps, which involve the combination of two radicals to form a stable, non-radical product. nih.gov In a complex atmospheric mixture containing this compound, termination could occur through various pathways, such as:
•OH + •OH → H₂O₂
•OH + RO₂• → ROOH + O₂
RO₂• + RO₂• → Non-radical products (e.g., alcohols, ketones)
Table of Compounds
| Trivial Name/Identifier | Systematic Name | Molecular Formula |
| This compound | 2-Hydroperoxypropene | C₃H₆O₂ |
| Isopropenyl hydroperoxide | 2-Hydroperoxypropene | C₃H₆O₂ |
| Acetone Oxide | Dimethyl-substituted Criegee intermediate | (CH₃)₂COO |
| Sulfur Dioxide | Sulfur Dioxide | SO₂ |
| Nitrogen Dioxide | Nitrogen Dioxide | NO₂ |
| Nitrogen Monoxide | Nitrogen Monoxide | NO |
| 1-methylvinoxy radical | 1-methoxyethenyl radical | C₃H₅O• |
| Hydroxyl radical | Hydroxyl radical | •OH |
Role and Implications in Relevant Chemical Environments
Atmospheric Chemistry and Tropospheric Processes
Prop-1-ene-2-peroxol emerges as a key, albeit short-lived, intermediate in the chemical transformations occurring in the troposphere. Its existence is intrinsically linked to the atmospheric processing of common pollutants, influencing the budgets of major oxidants and the formation of aerosols.
The ozonolysis of alkenes is a fundamental process in the lower atmosphere, contributing to the removal of unsaturated hydrocarbons. When propene (CH₃-CH=CH₂) reacts with ozone (O₃), it forms an unstable primary ozonide (molozonide), which rapidly decomposes. aakash.ac.inquora.comlibretexts.org This decomposition cleaves the carbon-carbon double bond and leads to the formation of a carbonyl molecule and a carbonyl oxide, also known as a Criegee intermediate. libretexts.orgbyjus.com
Computational studies on the decay of Criegee intermediates, such as the dimethyl-substituted Criegee intermediate (CH₃)₂COO, show that it can isomerize and decompose through various pathways. One such pathway involves the formation of hydroperoxide intermediates. Specifically, research has identified the formation of This compound as a distinct intermediate (referred to as Int1 in computational models) resulting from the unimolecular decay of Criegee intermediates. rsc.org This places this compound as a significant, transient species born from the atmospheric oxidation of propene, a common volatile organic compound (VOC).
The general mechanism can be outlined as follows:
Ozone Attack : Ozone adds across the double bond of propene to form an unstable molozonide. aakash.ac.inlibretexts.org
Decomposition : The molozonide cleaves to form formaldehyde (B43269) (HCHO) and a methyl-substituted Criegee intermediate (CH₃CHOO). doubtnut.com
Isomerization : The Criegee intermediate can undergo isomerization, leading to the formation of intermediates like this compound before further decomposition. rsc.org
The hydroxyl radical (OH•) is the primary daytime oxidant in the troposphere, governing the atmospheric lifetime of most pollutants. copernicus.orgcopernicus.org The decomposition of Criegee intermediates formed during alkene ozonolysis is a significant, non-photolytic source of OH radicals. researchgate.netrsc.org
The pathway involving this compound is crucial in this context. Following its formation from the isomerization of the Criegee intermediate, this compound is highly reactive. rsc.org Its subsequent decomposition is a channel that leads directly to the formation of OH radicals. mit.edumit.edu The unimolecular decay of hydroperoxide intermediates like this compound can proceed via the cleavage of the weak oxygen-oxygen bond in the peroxol group, yielding an OH radical and an alkoxy radical. This process contributes directly to the atmospheric OH• budget, influencing the self-cleaning capacity of the atmosphere. copernicus.orgcopernicus.org The production of OH from these pathways is particularly important in environments with high concentrations of alkenes, where ozonolysis can be a dominant oxidation process.
Secondary organic aerosols (SOA) are formed in the atmosphere when the oxidation products of VOCs condense to form particles. copernicus.orgresearchgate.net These aerosols have significant impacts on air quality and climate. The intermediates and products of alkene ozonolysis are well-established precursors to SOA.
This compound, as a hydroperoxide, represents a more oxidized state than the parent propene molecule. Hydroperoxides and other oxygenated intermediates can undergo further reactions or self-reactions to form low-volatility products. rsc.org These products, such as larger organic peroxides, alcohols, and carboxylic acids, have lower saturation vapor pressures, allowing them to partition from the gas phase to the aerosol phase. rsc.orgnih.gov The formation of highly oxygenated molecules (HOMs) from peroxy radical chemistry is a key mechanism for SOA formation. researchgate.net Although direct experimental evidence linking this compound to SOA is limited due to its transient nature, its chemical structure—containing both a double bond and a hydroperoxide group—makes it a prime candidate for participating in accretion reactions that lead to the formation of larger, lower-volatility molecules that constitute SOA. acs.orgunc.edu
Contribution to Hydroxyl Radical (OH•) Budgets
Theoretical Considerations in Combustion Chemistry and Low-Temperature Oxidation
In the high-temperature, high-pressure environment of combustion, the chemical pathways are vastly different from those in the troposphere. However, in the low-temperature combustion regime (approximately 600–900 K), peroxy chemistry plays a dominant role, and species analogous to this compound are critical.
During the low-temperature oxidation of hydrocarbon fuels like propene, the initial reactions involve the abstraction of a hydrogen atom from the fuel, followed by the addition of molecular oxygen (O₂) to the resulting alkyl radical. researchgate.netmdpi.com This forms a peroxy radical (RO₂•). In the case of propene, this leads to the formation of various propyl peroxy radicals. mit.eduacs.org
Accurate combustion models rely on detailed chemical kinetic mechanisms, which include thousands of reactions and hundreds of species. researchgate.net The reaction rates and thermodynamic properties for many transient species must be determined through theoretical calculations. For species like this compound and its isomers, quantum chemistry calculations are used to determine their energies and structures.
This data is then used in statistical mechanics frameworks, such as Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate pressure- and temperature-dependent rate coefficients. rsc.org For example, computational studies have derived Lennard-Jones (LJ) parameters, which describe the intermolecular potential energy, for related species like propane-2-peroxol to be used in master equation simulations. rsc.org These simulations model the collisional energy transfer and reaction of energized intermediates to provide accurate kinetic data for combustion models. rsc.org This theoretical work is essential for developing predictive models of fuel ignition, flame speed, and pollutant formation.
Involvement in Fuel Oxidation Pathways as a Transient Species
Fundamental Aspects of Organic Radical and Peroxy Chemistry
This compound, with the chemical structure CH₂=C(OOH)CH₃, is a type of vinyl hydroperoxide (VHP). These molecules are significant, albeit often transient, intermediates in various chemical processes, most notably in the atmospheric oxidation of alkenes. aip.orgrsc.org The chemistry of this compound is intrinsically linked to the behavior of organic radicals and peroxy compounds, which are central to its formation and subsequent reactions.
Vinyl hydroperoxides like this compound are key products of the isomerization of Criegee intermediates, which are themselves formed during the ozonolysis of alkenes. aip.orgacs.orgnih.gov For instance, an alkyl-substituted Criegee intermediate can undergo a 1,4-hydrogen atom transfer, which leads to the formation of a VHP. rsc.orgrsc.orgnih.gov These hydroperoxides are often energetically unstable and can readily decompose. A primary decomposition pathway is the homolytic cleavage of the weak oxygen-oxygen bond, which produces a hydroxyl radical (•OH) and a vinoxy radical. acs.orgnih.gov This decomposition pathway is a significant source of •OH radicals, a major oxidant in the troposphere. acs.orgnih.gov
Comparative Analysis with Analogous Peroxy Compounds and Hydroperoxides
The reactivity and stability of this compound can be better understood by comparing it to other hydroperoxides. The defining feature of any hydroperoxide is the R-O-O-H functional group, and the nature of the "R" group significantly influences the compound's properties, particularly the O–O bond dissociation energy (BDE).
Saturated alkyl hydroperoxides, such as tert-butyl hydroperoxide ((CH₃)₃COOH), are generally more stable than their unsaturated counterparts like this compound. atamanchemicals.com The presence of the vinyl group (C=C) adjacent to the hydroperoxide functionality in this compound has a profound effect on the O-O bond strength. High-level ab initio calculations have shown that the BDE for the O-O bond in isopropenyl hydroperoxide, a close analog, is significantly lower than that of saturated hydroperoxides. acs.org This reduced BDE facilitates the homolysis of the O-O bond, making vinyl hydroperoxides potent sources of radicals. acs.orgnih.gov
The table below provides a comparative view of the calculated O–O bond dissociation enthalpies for various types of peroxides, illustrating the impact of the molecular structure on bond strength.
Comparative O–O Bond Dissociation Enthalpies (298 K)
| Compound Name | Structure | Calculated BDE (kcal/mol) | Compound Type |
|---|---|---|---|
| Hydrogen Peroxide | HOOH | ~50 | Inorganic Peroxide |
| Methyl Hydroperoxide | CH₃OOH | ~45 | Alkyl Hydroperoxide |
| tert-Butyl Hydroperoxide | (CH₃)₃COOH | ~44-45 | Alkyl Hydroperoxide |
| Dimethyl Peroxide | CH₃OOCH₃ | ~39 | Dialkyl Peroxide |
| Isopropenyl Hydroperoxide | CH₂=C(OOH)CH₃ | ~23 | Vinyl Hydroperoxide |
Data sourced from theoretical calculations. acs.orgwayne.edu
The lower BDE in vinyl hydroperoxides is attributed to the stability of the resulting vinoxy radical, which is resonance-stabilized. In contrast, the decomposition of alkyl hydroperoxides yields alkoxy radicals that lack this additional stabilization. This fundamental difference in stability dictates the higher reactivity and transient nature of vinyl hydroperoxides in chemical environments. acs.orgnih.gov
Insights into Peroxyl Radical Addition and Cyclization Processes
The chemistry of this compound is not limited to its decomposition. The peroxyl radical derived from it, or peroxyl radicals reacting with its precursor alkene, are involved in complex addition and cyclization reactions. Peroxyl radicals (ROO•) are ubiquitous intermediates in oxidation chemistry, formed by the addition of molecular oxygen to a carbon-centered radical. acs.org
Peroxyl Radical Addition: The addition of peroxyl radicals to alkenes is a key step in many oxidation mechanisms. researchgate.netyork.ac.uk This reaction's activation energy is influenced by the electronic properties of both the radical and the alkene. researchgate.netyork.ac.uk In atmospheric chemistry, the addition of a peroxyl radical to an unsaturated compound like isoprene (B109036) (a structural relative of the precursors to this compound) can lead to the formation of a larger, more functionalized alkyl radical. nih.gov This new radical then rapidly adds O₂ to form a new, more complex peroxyl radical, propagating a chain reaction that can lead to the formation of secondary organic aerosols. nih.govacs.orgacs.org
The regioselectivity of such additions often follows principles that lead to the most stable radical intermediate. For instance, in the radical addition of HBr to an alkene in the presence of peroxides, the bromine radical adds to the less substituted carbon to generate a more stable tertiary or secondary carbon radical. jove.commasterorganicchemistry.com A similar principle would govern the addition of a peroxyl radical to an unsymmetrical alkene.
Cyclization Processes: Unsaturated peroxyl radicals, particularly those with a double bond positioned appropriately within the carbon chain, can undergo intramolecular cyclization. dtic.mil These reactions, typically 5-exo-trig or 6-exo-trig cyclizations, lead to the formation of cyclic peroxides, such as 1,2-dioxolanes or 1,2-dioxanes. dtic.mil This process is competitive with the bimolecular reactions of the peroxyl radical.
In the context of molecules related to this compound, such as those derived from the oxidation of isoprene, the formation of hydroperoxyalkyl radicals (QOOH) is a critical step. acs.org These can subsequently cyclize to form cyclic ethers and an OH radical. acs.org The autoxidation of polyunsaturated fatty acids also involves the cyclization of peroxyl radicals to form endoperoxides, which are key intermediates in the biosynthesis of prostaglandins (B1171923) and other bioactive molecules. dtic.milnih.gov These natural processes highlight the fundamental importance of peroxyl radical cyclization in complex organic transformations.
Compound Index
Advanced Analytical and Detection Considerations for Unstable Peroxols Theoretical Perspectives
Mass Spectrometry Approaches for Reactive Intermediates
Mass spectrometry (MS) is a powerful tool for identifying reactive intermediates due to its high sensitivity and ability to detect low-abundance charged species. nih.govmdpi.com For a transient species like prop-1-ene-2-peroxol, soft ionization techniques are crucial to prevent fragmentation during the analysis.
Electrospray Ionization (ESI-MS) would be a primary candidate. mdpi.comtorvergata.it By generating ions directly from a solution phase where the peroxol might be transiently formed, ESI-MS could theoretically detect the protonated molecule, [M+H]⁺, or adducts with ions like sodium, [M+Na]⁺. nih.gov Tandem mass spectrometry (MS/MS) would be indispensable for structural elucidation. nih.govtorvergata.it By selecting the parent ion and inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern would emerge.
Hypothetical ESI-MS/MS Fragmentation Data for this compound ([C₃H₆O₂ + H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 75.04 | 57.03 | H₂O (18.01) | [C₃H₅O]⁺ |
| 75.04 | 43.02 | H₂O₂ (34.02) | [C₃H₃]⁺ (Propargyl cation) |
| 75.04 | 39.02 | H₂O + H₂C=O (48.02) | [C₃H₃]⁺ |
| 57.03 | 29.04 | CO (28.01) | [C₂H₅]⁺ |
This table presents theoretically predicted fragmentation patterns for the protonated form of this compound. The exact masses and fragmentation pathways would require experimental verification.
Photoionization and Ion-Molecule Reaction Techniques
Photoionization mass spectrometry (PIMS) is an ideal method for studying transient species generated in the gas phase. researchgate.netosti.govaip.org This technique uses tunable vacuum ultraviolet (VUV) light to ionize molecules, allowing for the precise determination of adiabatic ionization potentials. researchgate.netaip.org For this compound, PIMS could distinguish it from isomers and other reaction products by its unique ionization threshold. aip.org The shape of the photoion yield curve provides information about the geometry change between the neutral molecule and the cation. researchgate.net
Ion-molecule reactions, studied within the confines of a mass spectrometer, could offer insights into the intrinsic reactivity of the this compound ion. By introducing a specific reactant gas into the ion path, the formation of product ions can be monitored, revealing information about reaction cross-sections and kinetics, which are fundamental to understanding its chemical behavior.
Time-Resolved Spectroscopic Methods for Transient Species
Time-resolved spectroscopy is essential for studying the kinetics of formation and decay of short-lived species like this compound. wikipedia.orgresearchgate.net These pump-probe techniques use an initial laser pulse (the pump) to initiate a chemical reaction and a second, delayed pulse (the probe) to monitor the subsequent changes. optica.org
Transient Absorption (TA) spectroscopy could track the appearance and disappearance of the peroxol by monitoring its absorption at specific wavelengths, typically in the UV-Visible range. wikipedia.orgoptica.org The timescale of these changes, from picoseconds to microseconds, provides direct information on the reaction dynamics. researchgate.netphotoscience.pl
Hypothetical Parameters for a Transient Absorption Experiment on this compound
| Parameter | Description | Theoretical Value/Range | Rationale |
| Pump Wavelength | Excitation wavelength to initiate peroxol formation (e.g., from an ozonide precursor). | 266 nm (UV) | To photolytically cleave a precursor molecule. |
| Probe Wavelength | Wavelength range to monitor the peroxol's absorption. | 300 - 400 nm | Based on typical absorptions of similar hydroperoxides and Criegee intermediates. nih.gov |
| Time Delay Range | The time window between the pump and probe pulses. | -10 ps to 100 ns | To capture the rapid formation and subsequent decay of the unstable peroxol. photoscience.pl |
| Expected Kinetics | The rate of decay of the transient signal. | First-order decay | Assuming unimolecular decomposition is the primary decay pathway. researchgate.net |
This table outlines a plausible experimental setup for observing this compound with TA spectroscopy. The specific values would depend on the precursor and reaction conditions.
Matrix Isolation Spectroscopy for Stabilization and Characterization (Hypothetical)
Matrix isolation is a powerful technique for studying highly reactive species by trapping them in a cryogenic, inert matrix, typically a solid noble gas like argon or neon. ebsco.comuc.edufu-berlin.de This method effectively immobilizes the molecule at temperatures near absolute zero, preventing decomposition and allowing for characterization by conventional spectroscopic methods. ebsco.comwikipedia.org
For this compound, a precursor could be co-deposited with a large excess of argon onto a cryogenic window. ebsco.com Subsequent photolysis with UV light could generate the peroxol in situ, trapped within the argon lattice. ifpan.edu.pl Fourier-Transform Infrared (FTIR) spectroscopy would then be used to obtain a high-resolution vibrational spectrum of the isolated molecule. uc.eduifpan.edu.pl The observed frequencies, when compared with theoretical predictions from computational chemistry, can provide definitive structural confirmation. uc.edu
Hypothetical Infrared Frequencies for Matrix-Isolated this compound
| Vibrational Mode | Description | Predicted Frequency (cm⁻¹) |
| ν(O-H) | O-H stretching in the hydroperoxyl group | ~3550 |
| ν(C=C) | C=C stretching of the vinyl group | ~1640 |
| ν(O-O) | O-O stretching of the peroxide bond | ~880 |
| δ(C-O-O) | C-O-O bending | ~650 |
This table lists hypothetical, but characteristic, vibrational frequencies for this compound based on known values for similar functional groups.
Future Research Directions and Outlook for Prop 1 Ene 2 Peroxol
Refinement of Computational Models for Enhanced Accuracy and Predictive Power
The accurate theoretical description of prop-1-ene-2-peroxol is challenging due to its complex electronic structure, featuring a weak O-O bond, a π-system, and significant conformational flexibility. Future computational work must focus on overcoming these hurdles to provide reliable predictions of its structure, stability, and reactivity.
Key research thrusts include:
Addressing Multireference Character: The peroxide linkage and its interaction with the adjacent double bond can impart significant multireference character to the electronic wavefunction, which is poorly described by standard single-reference methods like Density Functional Theory (DFT). Future studies must systematically employ and benchmark high-level multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI). This is essential for accurately calculating critical parameters like O-O bond dissociation energies and the energy barriers for isomerization or decomposition pathways.
Comprehensive Potential Energy Surface (PES) Mapping: The molecule's reactivity is dictated by its PES. Future research requires the development and application of advanced algorithms for automated and efficient PES exploration. This will help identify all relevant conformers, transition states, and reaction channels, including previously unconsidered pathways like intramolecular hydrogen atom transfers or cyclization reactions.
Advanced Solvation Models: The chemistry of this compound in atmospheric aerosols occurs in an aqueous or mixed-phase environment. Moving beyond simple implicit solvent models (e.g., PCM) is critical. Future investigations should utilize hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models or cluster-continuum models. These approaches can explicitly model the first few solvation shells of water molecules, capturing specific hydrogen-bonding interactions that can dramatically alter reaction barriers and product distributions.
Table 1: Comparison of Computational Methods for Peroxol Studies This interactive table summarizes the trade-offs between different theoretical approaches for modeling this compound.
| Method | Typical Application | Advantages | Key Limitation for Peroxols | Future Direction |
|---|---|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, frequency calculations, initial reaction path screening | Computationally efficient; good for large systems | Can fail for multireference systems; accuracy of barrier heights is functional-dependent | Development of new functionals specifically benchmarked for peroxide chemistry |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy single-point energy calculations (Gold Standard) | Highly accurate for single-reference systems | Prohibitively expensive for PES scans; struggles with strong multireference character | Application in composite methods (e.g., G4, W1) for benchmark thermochemistry |
| CASSCF/CASPT2 | Systems with static correlation; bond breaking/formation; excited states | Explicitly treats multireference character; provides a qualitatively correct wavefunction | Choice of active space is critical and non-trivial; computationally demanding | Development of automated active space selection schemes and more efficient implementations |
| QM/MM | Reactions in condensed phase or enzymatic environments | Balances quantum accuracy for the reactive center with classical efficiency for the environment | The QM/MM boundary can introduce artifacts; parameterization of MM force field | Integration with advanced polarizable force fields and multireference QM methods |
Experimental Validation Strategies for Theoretically Predicted Pathways of Peroxols
The direct experimental detection and characterization of this compound is a formidable challenge that requires state-of-the-art techniques capable of probing short-lived, low-concentration species. The primary goal of future experimental work is to provide definitive structural and kinetic data to validate and benchmark the computational models.
Proposed validation strategies include:
Jet-Cooled Microwave Spectroscopy: Fourier-transform microwave (FTMW) spectroscopy coupled with a supersonic jet expansion is a powerful tool for obtaining precise rotational constants of gas-phase molecules. This provides an unambiguous structural fingerprint. A key future experiment would involve generating the peroxol in situ within the jet, for example, through flash pyrolysis of a suitable precursor or a controlled gas-phase reaction, and immediately probing the cooled molecules. A match between experimentally determined rotational constants and those from high-level ab initio calculations would constitute unequivocal identification.
Matrix Isolation Infrared Spectroscopy: By co-depositing a precursor with a large excess of an inert gas (e.g., argon, neon) onto a cryogenic surface, this compound can be generated photochemically and trapped. This prevents bimolecular reactions, allowing for characterization by infrared (IR) spectroscopy. Future studies should focus on identifying unique vibrational modes, particularly the O-H stretch and the O-O stretch, and comparing them to computationally predicted frequencies. Isotopic substitution (e.g., with deuterium) would be essential for confirming vibrational assignments.
Advanced Mass Spectrometry: Techniques using soft chemical ionization (CI), such as Chemical Ionization-Atmospheric Pressure Interface-Time-of-Flight (CI-APi-TOF) mass spectrometry, are essential for real-time atmospheric detection. A critical research direction is the development and calibration of specific reagent ions that react selectively and efficiently with the hydroperoxide functional group, allowing this compound to be distinguished from its structural isomers and other compounds of the same mass.
Table 2: Experimental Techniques for Validating Peroxol Existence and Structure This interactive table outlines potential experimental methods and the specific information they can provide.
| Technique | Principle | Information Yielded | Major Challenge for this compound |
|---|---|---|---|
| FTMW Spectroscopy | Absorption of microwave radiation by rotating gas-phase molecules | Precise rotational constants, molecular geometry, dipole moment | Generating a sufficient, clean concentration in the gas phase; short lifetime |
| Matrix Isolation IR | Trapping species in a cryogenic inert matrix and probing with IR light | Vibrational frequencies, structural information, confirmation of functional groups | Potential for matrix-induced frequency shifts; identifying a clean photochemical precursor |
| CI-Mass Spectrometry | Soft ionization followed by mass-to-charge ratio analysis | Molecular mass, elemental formula (with high resolution), real-time concentration | Isomeric ambiguity (cannot distinguish from other C₃H₆O₂ isomers); ionization efficiency may be unknown |
| Cavity Ring-Down Spectroscopy | Measuring light decay in a high-finesse optical cavity | Absolute absorption cross-sections for specific electronic or vibrational transitions | Identifying a unique, strong, and un-congested spectral feature for the target molecule |
Expanded Mechanistic Studies in Multiphase Chemical Systems
The atmospheric impact of this compound is ultimately determined by its reactions within and at the interfaces of different phases (gas, aqueous, organic aerosol). Future research must move beyond gas-phase unimolecular dynamics to explore its rich multiphase chemistry.
Key areas for investigation:
Aqueous Phase Reactions: Once partitioned into a cloud droplet or aqueous aerosol, this compound can undergo acid-base chemistry and react with dissolved nucleophiles. Detailed kinetic studies, both computational and experimental, are needed to determine the rate constants for its reactions with water, bisulfite, and dissolved organic species. These "accretion reactions" are a key mechanism for the growth of secondary organic aerosols.
Interfacial Chemistry: The air-water interface presents a unique chemical environment. Future studies should employ surface-sensitive spectroscopic techniques and molecular dynamics simulations to investigate the orientation and reactivity of this compound at this interface. It is crucial to determine whether interfacial processes, such as protonation or catalytic decomposition on the surface, are faster than bulk-phase reactions.
Heterogeneous Catalysis on Aerosol Surfaces: The role of mineral dust, soot, or acidic sulfate (B86663) aerosol surfaces in catalyzing the decomposition or isomerization of this compound is largely unknown. Future laboratory studies using aerosol flow tubes coupled with sensitive detection methods, supported by computational models of the peroxol interacting with representative surface slabs (e.g., SiO₂, Fe₂O₃), are needed to quantify these heterogeneous loss pathways.
Table 3: Potential Reaction Pathways for this compound in Atmospheric Phases This interactive table details hypothesized reactions in different environmental compartments.
| Phase | Reactant(s) | Proposed Reaction Type | Potential Product Class | Atmospheric Significance |
|---|---|---|---|---|
| Gas Phase | (Unimolecular) | O-O Bond Homolysis | Alkoxy and hydroxyl radicals | Radical propagation; ozone formation |
| Gas Phase | OH Radical | H-atom Abstraction / OH Addition | Functionalized peroxides, epoxides | Functionalization and degradation |
| Aqueous Phase | H₂O, H₃O⁺ | Acid-catalyzed rearrangement/hydration | Dihydroxyketones, organic acids | SOA mass and composition |
| Aqueous Phase | HSO₃⁻ (Bisulfite) | Nucleophilic Addition | Organosulfates | Major SOA component |
| Interface/Surface | Aerosol Surface (e.g., mineral dust) | Catalytic Decomposition | Carbonyls, smaller fragments | Alteration of aerosol properties; radical source |
Exploration of Controlled Synthesis and Derivatization (Theoretical Feasibility)
To enable the experimental studies described above, methods for the controlled generation of this compound are required. While a stable, bottled sample is likely unachievable, designing precursors for its clean, in situ generation is a key objective. This exploration is currently best pursued through computational chemistry.
Theoretical strategies to be explored:
Photolabile Precursors: The design of a stable precursor molecule that, upon irradiation with a specific wavelength of light, cleanly fragments to yield this compound and inert byproducts. Theoretical chemistry can be used to screen candidate molecules by calculating their absorption spectra and mapping their excited-state potential energy surfaces to identify efficient and clean photochemical pathways.
Controlled Deprotection Strategies: A promising route involves the synthesis of a more stable, protected analogue, such as a silylperoxy derivative (e.g., 2-(trimethylsilylperoxy)prop-1-ene). Computational studies can model the deprotection reaction (e.g., fluoride-induced desilylation) in the gas or condensed phase to assess its feasibility, kinetics, and potential side reactions, guiding future synthetic efforts.
Chemical Derivatization for Trapping: In cases where direct detection is too difficult, a "trapping" strategy can be employed. This involves reacting the transient peroxol with a specific agent to form a stable, easily detectable product. For example, its reaction with triphenylphosphine (B44618) would yield triphenylphosphine oxide and 2-hydroxyprop-1-ene (the enol form of acetone). Future theoretical work should focus on calculating the reaction kinetics of various derivatizing agents to identify those that are fast, selective, and quantitative.
Table 4: Theoretical Strategies for Controlled Generation and Detection This interactive table outlines conceptually feasible approaches for producing and trapping the target peroxol.
| Strategy | Proposed Precursor/Agent | Mechanism | Theoretical Advantage | Major Theoretical Challenge |
|---|---|---|---|---|
| Photogeneration | A custom-designed cyclic peroxide or ester | UV Photolysis | Potentially clean and ultrafast generation for time-resolved studies | Identifying a precursor with high quantum yield and minimal side-product channels |
| Chemical Deprotection | 2-(trimethylsilylperoxy)prop-1-ene | Fluoride- or acid-catalyzed desilylation | Precursor is likely more stable and synthetically accessible | Ensuring the deprotection reaction is faster than the decomposition of the product |
| Chemical Trapping | Triphenylphosphine (PPh₃) | Peroxide reduction | Forms a highly stable, easily quantifiable phosphine (B1218219) oxide product | Reaction must be extremely fast to compete with unimolecular decay of the peroxol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
